![molecular formula C21H34O5 B121905 Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate CAS No. 97643-35-1](/img/structure/B121905.png)
Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
Overview
Description
“Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate” is a complex organic compound. It contains a total of 61 atoms, including 34 Hydrogen atoms, 22 Carbon atoms, and 5 Oxygen atoms . The molecule also contains 27 non-Hydrogen bonds, 5 multiple bonds, 12 rotatable bonds, 5 double bonds, 1 six-membered ring, 1 aliphatic ester, 3 hydroxyl groups, and 3 secondary alcohols .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a six-membered ring. It contains 5 double bonds, which contribute to the rigidity of the molecule and may influence its reactivity .Scientific Research Applications
- Diseases : LXA4-mediated signaling impacts various conditions, including respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .
Cognitive Function and Neuroprotection
LXA4 ME has intriguing effects on cognitive health:
- Chronic Cerebral Hypoperfusion : LXA4 ME treatment in the hippocampus improves cognitive impairment. It activates MAPK1/3 phosphorylation and NRF2, leading to upregulated BAX and NQO1 and inhibition of BCL2 and cleaved CASP3 .
- Neuronal Protection : LXA4 ME administration alleviates spatial learning and memory deficits and prevents neuron loss in the CA1 region of the hippocampus .
Vascular Cognition Impairment
LXA4 ME plays a role in vascular cognition impairment:
- Mechanism : It regulates proteins related to autophagy and endoplasmic reticulum stress in the rat hippocampus, ameliorating cognitive deficits .
Leukocyte Activation and Chemotaxis
LXA4 ME influences immune responses:
Anti-Inflammatory Lipid Mediators
LXA4 ME belongs to the broader class of lipoxins:
Mechanism of Action
Target of Action
Lipoxin A4 Methyl Ester (LXA4 ME) primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It plays a crucial role in regulating the behavior of these cells, promoting the clearance of apoptotic neutrophils, and dampening inflammation . This compound also modulates the levels of transcription factors such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .
Mode of Action
LXA4 ME interacts with its targets to exert immunomodulatory effects. It regulates the expression of many inflammatory genes by modulating the levels of various transcription factors . This interaction results in changes in the behavior of immune cells, promoting the clearance of apoptotic neutrophils, and helping to dampen inflammation and promote tissue repair .
Biochemical Pathways
LXA4 ME affects several biochemical pathways. It inhibits the Nfkbia and Mapk1/14 pathways, leading to the downregulation of Il1b, Il6, Tnf, and Ccl8 . This indicates an anti-inflammatory response. In cases of chronic cerebral hypoperfusion, LXA4 ME treatment leads to the phosphorylation of MAPK1/3 (Thr202/Tyr204) and NRF2 .
Pharmacokinetics
It is known that it is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo . This may be involved in transcellular metabolism .
Result of Action
The action of LXA4 ME results in a variety of molecular and cellular effects. It reduces inflammatory stimuli, indicating an anti-inflammatory response . In the hippocampus of chronic cerebral hypoperfusion, LXA4 ME treatment exerts beneficial effects on cognitive impairment through the upregulation of BAX and NQO1 and inhibition of BCL2 and cleaved CASP3 .
properties
IUPAC Name |
methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPCKDCSZPRQJP-QDCMSWGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5(S),6(R)-Lipoxin A4 methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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